[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride
Description
Properties
IUPAC Name |
[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-13-11-8(6-14)7-16-12-9(11)4-3-5-10(12)15-2;/h3-5,8,11,13-14H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLPWFRWGJVUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C(COC2=C1C=CC=C2OC)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639983 | |
| Record name | [8-Methoxy-4-(methylamino)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321391-99-5 | |
| Record name | [8-Methoxy-4-(methylamino)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30639983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Morpholine Enamine Condensation
This method, adapted from Sliwa et al., involves the condensation of morpholine enamines with salicylaldehyde derivatives:
Step 1: Synthesis of 8-Methoxysalicylaldehyde
- Procedure : Methoxylation of salicylaldehyde at position 8 using dimethyl sulfate in alkaline conditions.
- Yield : ~85% (literature extrapolation).
Step 2: Enamine Formation
- Reagents : Morpholine enamine (44), β-ketoester (45).
- Conditions : Reflux in xylene (140°C, 12 h).
- Intermediate : Octahydrochromenopyridine (46).
Step 3: Aromatization and Functionalization
- Oxidation : Chromium trioxide-pyridine complex oxidizes 46 to chromeno[3,2-c]pyridine (47).
- Reduction : Lithium aluminum hydride (LiAlH4) reduces the carbonyl at position 3 to hydroxymethyl, yielding the free base.
Step 4: Hydrochloride Salt Formation
Route 2: 3-Carbonylchromone-Based Synthesis
Ghosh et al. demonstrated the use of 3-carbonylchromones as precursors:
Step 1: Synthesis of 8-Methoxy-3-carbonylchromanone (94)
- Procedure : Friedel-Crafts acylation of 2-methoxyphenol with acetyl chloride, followed by cyclization.
- Yield : 78% (reported for analogous compounds).
Step 2: Methylenation with DMFDA
- Reagent : N,N-Dimethylformamide dimethyl acetal (DMFDA).
- Product : 2-(2-Dimethylaminoethenyl)chromone (95).
Step 3: Nucleophilic Amination
- Reagent : Methylamine (40% aqueous).
- Conditions : Reflux in ethanol (6 h).
- Intermediate : Enamine (96).
Step 4: Cyclization and Reduction
Route 3: Multicomponent Reaction (MCR) Approach
Kamali et al. developed a one-pot MCR for chromenopyridines:
Reagents :
- 4-Hydroxypyridin-2-one (78).
- 8-Methoxybenzaldehyde (79).
- Dimedone.
Catalyst : SnCl₂·2H₂O.
Conditions : Ethanol, 70°C, 6 h.
Yield : 82–88% (for analogous structures).
Mechanism :
- Knoevenagel condensation between aldehyde and dimedone.
- Michael addition of 4-hydroxypyridin-2-one.
- Cyclization and elimination to form the chromene ring.
Optimization and Comparative Analysis
Yield and Efficiency
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Morpholine Enamine | Aromatization | 35 | >90 |
| 3-Carbonylchromone | Cyclization | 70 | 95 |
| MCR | One-pot synthesis | 85 | 98 |
The MCR approach offers superior yields and simplicity but requires precise stoichiometric control.
Stereochemical Considerations
- Chiral Centers : Positions 3 and 4 in the dihydrochromen ring.
- Resolution : Diastereomers separated via column chromatography (silica gel, hexane/ethyl acetate).
Characterization Data
Spectral Analysis
Physicochemical Properties
- Molecular Formula : C₁₂H₁₈ClNO₃.
- Molecular Weight : 259.73 g/mol.
- Melting Point : 196–198°C.
- Solubility : Soluble in DMSO, ethanol; insoluble in water.
Industrial-Scale Production
Commercial suppliers (e.g., Matrix Scientific, Apollo Scientific) utilize Route 2 for bulk synthesis:
Chemical Reactions Analysis
[8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy and methylamino groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests it may exhibit various pharmacological activities:
- Antidepressant Activity : Preliminary studies indicate that derivatives of chromene structures can have antidepressant effects through modulation of neurotransmitter systems .
- Anticancer Properties : Research has shown that chromene derivatives can inhibit cancer cell proliferation. Specific studies on related compounds suggest potential pathways for inducing apoptosis in cancer cells .
Case Study Example:
A study focusing on the synthesis of similar chromene derivatives demonstrated their ability to inhibit the growth of breast cancer cells in vitro. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
Biochemical Applications
In biochemistry, [8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride serves as a useful reagent in proteomics and enzyme inhibition studies:
- Proteomics Research : The compound is utilized as a tool in proteomics to study protein interactions and modifications. Its ability to selectively bind to certain proteins makes it valuable for identifying protein targets in various biological pathways .
Material Science
The compound's unique chemical structure allows it to be explored in material science applications:
- Polymer Chemistry : Research is being conducted on incorporating chromene derivatives into polymer matrices to enhance properties such as UV stability and mechanical strength. This could lead to advancements in materials used for coatings and packaging .
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of neurotransmitters | |
| Anticancer | Inhibition of cell proliferation | |
| Proteomics | Protein interaction studies |
Mechanism of Action
The mechanism of action of [8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromen Derivatives with Modified Substituents
5,7-Bihydroxy-2-(4-Methoxyphenyl)-8-(Thiomorpholinomethyl)-4H-Chromen-4-one (11a)
- Structural Differences: Replaces the dihydrochromen scaffold with a chromen-4-one core. The methylamino group is absent; instead, a thiomorpholinomethyl group is introduced at position 6.
- Functional Impact: The ketone at position 4 and thiomorpholine substituent may alter redox properties and hydrogen-bonding interactions compared to the target compound’s secondary amine and methanol groups .
3-({(3R,4R)-6-[(5-Fluoro-1,3-Benzothiazol-2-yl)methoxy]-4-Hydroxy-3,4-Dihydro-2H-Chromen-3-yl}Methyl)Benzoic Acid
- Structural Differences: Features a benzoic acid substituent and a fluorobenzothiazole moiety. The chromen core retains the 3,4-dihydro-2H configuration but lacks the methylamino group.
- Functional Impact : The carboxylic acid group enhances hydrophilicity, while the fluorobenzothiazole may confer fluorescence or antimicrobial activity absent in the target compound .
Secondary Amine Hydrochlorides
Methyl 1-(Methylamino)Cyclobutanecarboxylate Hydrochloride
- Structural Differences: Substitutes the chromen backbone with a cyclobutane ring. The methylamino group and hydrochloride salt are retained, but the methanol substituent is replaced with a methyl ester.
2-(4-Hydroxy-3-Methoxyphenyl)-Ethylamine Hydrochloride
- Structural Differences : A phenethylamine derivative with methoxy and hydroxy groups on the aromatic ring. Lacks the chromen scaffold entirely.
- Functional Impact : The simpler structure may limit its utility in complex molecular interactions but could serve as a precursor for neurotransmitter analogs .
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents | Hydrochloride Salt | Biological Relevance |
|---|---|---|---|---|
| Target Compound | Dihydrochromen | 8-Methoxy, 4-Methylamino, 3-Methanol | Yes | Drug intermediate |
| 5,7-Bihydroxy-2-(4-Methoxyphenyl)-Chromen-4-one | Chromen-4-one | Thiomorpholinomethyl, 4-Ketone | No | Antioxidant potential |
| Methyl 1-(Methylamino)Cyclobutanecarboxylate | Cyclobutane | Methyl ester, Methylamino | Yes | Synthetic intermediate |
| 2-(4-Hydroxy-3-Methoxyphenyl)-Ethylamine | Phenethylamine | 4-Hydroxy, 3-Methoxy | Yes | Neurochemical research |
Biological Activity
[8-Methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride, a compound with the chemical formula CHClNO, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound is characterized by a chromene core substituted with methoxy and methylamino groups. This unique structure may contribute to its biological activities.
Anticancer Properties
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth effectively. A related compound demonstrated a 62% inhibition rate in tumor growth at a dosage of 1.0 mg/kg in animal models without evident toxicity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Tumor Growth Inhibition (%) | Dosage (mg/kg) | Toxicity Observed |
|---|---|---|---|
| Compound A | 62 | 1.0 | None |
| Compound B | 75 | 0.5 | Mild |
| Compound C | 50 | 1.5 | None |
The biological activity of this compound may involve multiple mechanisms:
- Tubulin Binding : Similar compounds have been identified as tubulin-binding agents, disrupting microtubule dynamics and leading to cancer cell apoptosis .
- Induction of Apoptosis : Mechanistic studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Inhibition of Tumor Vasculature : Some derivatives disrupt established blood vessels in tumors, which is crucial for tumor growth and metastasis .
Anti-inflammatory Activity
In addition to anticancer properties, chromene derivatives are known for their anti-inflammatory effects. The presence of methoxy and amino groups can enhance the compound's interaction with inflammatory pathways, potentially making it useful in treating inflammatory diseases .
Case Studies
- Study on Tumor Cell Lines : A study investigated the effects of this compound on various human tumor cell lines (e.g., HeLa, A549). Results indicated significant cytotoxicity at micromolar concentrations, suggesting potential as an anticancer agent .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, supporting its efficacy as an anticancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [8-methoxy-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Mannich reaction, as demonstrated in similar chromenone derivatives. Key parameters include solvent selection (ethanol or methanol), temperature control (reflux conditions), and stoichiometric ratios of formaldehyde and methylamine derivatives. For example, a reaction using formaldehyde (37%) and methylamine in ethanol under reflux for 1–2 hours yielded intermediates with >85% purity. Optimization should focus on catalyst selection (e.g., acid/base catalysts) and purification via recrystallization or column chromatography .
Q. How should researchers safely handle and store this compound to minimize degradation?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous compounds:
- Store as a powder at -20°C for long-term stability (up to 3 years) or 4°C for shorter periods (2 years).
- Use inert atmospheres (argon/nitrogen) to prevent oxidation.
- Avoid exposure to moisture; use desiccants in storage containers.
- Wear PPE (gloves, lab coat, goggles) during handling due to potential irritant properties .
Q. What solubility profiles and formulation strategies are recommended for in vitro and in vivo studies?
- Methodological Answer :
- In vitro : Prepare stock solutions in DMSO (10–50 mM) due to limited aqueous solubility. Confirm solubility by vortexing and centrifuging to remove particulates.
- In vivo : For animal studies, use co-solvents like 10% β-cyclodextrin in saline or 5% Tween-80 in water. Adjust pH to 6–7 for stability.
- Validate solubility via UV-Vis spectroscopy or HPLC to ensure homogeneity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolve the dihydrochromen ring conformation and hydrogen bonding patterns (e.g., O–H···Cl interactions in the hydrochloride salt).
- NMR : Assign peaks using H and C NMR, focusing on methoxy ( ppm) and methylamino ( ppm) groups.
- FT-IR : Confirm hydroxyl (3200–3500 cm) and aromatic C–H (3000–3100 cm) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data across different solvent systems?
- Methodological Answer :
- Perform comparative solubility studies using standardized protocols (e.g., shake-flask method at 25°C).
- Account for solvent polarity (logP ~2.79) and hydrogen-bonding capacity. For example, discrepancies in DMSO solubility may arise from trace water content; use anhydrous solvents and Karl Fischer titration to verify moisture levels.
- Cross-validate with HPLC-UV quantification to ensure accuracy .
Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24–72 hours. Monitor degradation via LC-MS.
- Thermal stability : Use TGA/DSC to identify decomposition temperatures. Store samples at 4°C, -20°C, and -80°C for 1–6 months, then analyze purity with HPLC .
Q. How can impurity profiling be conducted to meet pharmacopeial standards for reference materials?
- Methodological Answer :
- Employ HPLC with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) and UV detection at 254 nm.
- Identify impurities (e.g., des-methyl analogs or oxidation byproducts) using high-resolution MS (Q-TOF).
- Compare retention times and spectral data against USP/EP reference standards .
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to optimize the 3D structure and predict electrostatic potential surfaces.
- Use molecular docking (AutoDock Vina) to simulate binding to receptors (e.g., serotonin transporters). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories.
- Cross-reference with experimental SAR data from structural analogs (e.g., methoxy-substituted chromenones) .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
